Cas no 1779441-70-1 (3-(1-Aminobutyl)thiolan-3-ol)

3-(1-Aminobutyl)thiolan-3-ol structure
3-(1-Aminobutyl)thiolan-3-ol structure
商品名:3-(1-Aminobutyl)thiolan-3-ol
CAS番号:1779441-70-1
MF:C8H17NOS
メガワット:175.291681051254
CID:5715015
PubChem ID:82411024

3-(1-Aminobutyl)thiolan-3-ol 化学的及び物理的性質

名前と識別子

    • 1779441-70-1
    • 3-(1-Aminobutyl)thiolan-3-ol
    • EN300-1639257
    • Thiophene-3-ol, 3-(1-aminobutyl)tetrahydro-
    • インチ: 1S/C8H17NOS/c1-2-3-7(9)8(10)4-5-11-6-8/h7,10H,2-6,9H2,1H3
    • InChIKey: AYNXSNMVJIJZBT-UHFFFAOYSA-N
    • ほほえんだ: S1CCC(C1)(C(CCC)N)O

計算された属性

  • せいみつぶんしりょう: 175.10308534g/mol
  • どういたいしつりょう: 175.10308534g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 3
  • 複雑さ: 131
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 71.6Ų

じっけんとくせい

  • 密度みつど: 1.124±0.06 g/cm3(Predicted)
  • ふってん: 294.1±25.0 °C(Predicted)
  • 酸性度係数(pKa): 12.13±0.20(Predicted)

3-(1-Aminobutyl)thiolan-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1639257-0.5g
3-(1-aminobutyl)thiolan-3-ol
1779441-70-1
0.5g
$699.0 2023-06-04
Enamine
EN300-1639257-50mg
3-(1-aminobutyl)thiolan-3-ol
1779441-70-1
50mg
$707.0 2023-09-22
Enamine
EN300-1639257-100mg
3-(1-aminobutyl)thiolan-3-ol
1779441-70-1
100mg
$741.0 2023-09-22
Enamine
EN300-1639257-10000mg
3-(1-aminobutyl)thiolan-3-ol
1779441-70-1
10000mg
$3622.0 2023-09-22
Enamine
EN300-1639257-250mg
3-(1-aminobutyl)thiolan-3-ol
1779441-70-1
250mg
$774.0 2023-09-22
Enamine
EN300-1639257-1000mg
3-(1-aminobutyl)thiolan-3-ol
1779441-70-1
1000mg
$842.0 2023-09-22
Enamine
EN300-1639257-5000mg
3-(1-aminobutyl)thiolan-3-ol
1779441-70-1
5000mg
$2443.0 2023-09-22
Enamine
EN300-1639257-0.1g
3-(1-aminobutyl)thiolan-3-ol
1779441-70-1
0.1g
$640.0 2023-06-04
Enamine
EN300-1639257-0.05g
3-(1-aminobutyl)thiolan-3-ol
1779441-70-1
0.05g
$612.0 2023-06-04
Enamine
EN300-1639257-10.0g
3-(1-aminobutyl)thiolan-3-ol
1779441-70-1
10g
$3131.0 2023-06-04

3-(1-Aminobutyl)thiolan-3-ol 関連文献

3-(1-Aminobutyl)thiolan-3-olに関する追加情報

Comprehensive Overview of 3-(1-Aminobutyl)thiolan-3-ol (CAS No. 1779441-70-1): Structure, Synthesis, and Emerging Applications

3-(1-Aminobutyl)thiolan-3-ol (CAS No. 1779441-70-1) is a sulfur-containing organic compound with a unique molecular architecture that positions it as a valuable scaffold in medicinal chemistry and materials science. The compound features a thiolane ring—a five-membered heterocycle containing sulfur—substituted at the 3-position by a hydroxyl group and an aminobutyl chain. This structural combination endows the molecule with dual functional groups: the hydroxyl (-OH) and the primary amine (-NH₂), which are critical for hydrogen bonding, metal coordination, and interactions with biological targets. Recent studies have highlighted its potential as a building block for drug discovery, particularly in the development of antiviral agents and enzyme inhibitors.

The CAS registry number 1779441-70-1 uniquely identifies this compound in chemical databases, ensuring traceability in scientific literature and industrial applications. Its IUPAC name, 3-(1-Aminobutyl)thiolan-3-ol, reflects the systematic nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC). The thiolane ring system is often encountered in natural products and pharmaceuticals due to its stability under physiological conditions and its ability to mimic thiolate functionalities found in biomolecules such as glutathione.

Synthetic routes to 3-(1-Aminobutyl)thiolan-3-ol typically involve multi-step organic reactions, including ring-closing metathesis or nucleophilic substitution strategies. A notable approach reported in recent patents involves the selective alkylation of thiolane derivatives using protected amino butanol precursors, followed by deprotection under mild conditions to yield the target compound. This methodology emphasizes atom efficiency and scalability, aligning with green chemistry principles to minimize waste generation.

In the context of medicinal chemistry, the dual functionality of 3-(1-Aminobutyl)thiolan-3-ol has been leveraged to design prodrugs for targeted drug delivery systems. For instance, conjugation with this scaffold has improved the solubility and bioavailability of poorly water-soluble compounds by enhancing their interaction with cellular transporters via the amine group while maintaining redox-sensitive release mechanisms through the thiol moiety.

Emerging research published in *Journal of Medicinal Chemistry* (2024) demonstrates that derivatives of CAS No. 1779441-70-88-8-8n> highlight its role as an inhibitor of viral proteases, particularly those associated with coronaviruses. The compound’s ability to form covalent bonds with cysteine residues in active sites offers a novel mechanism for antiviral action compared to traditional competitive inhibitors.

Beyond pharmaceutical applications, materials scientists are exploring the use of CAS No. 177944-n> as a crosslinker in polymer synthesis due to its bifunctional reactivity profile. When incorporated into polymeric networks via click chemistry techniques such as thiol–ene coupling or Michael addition reactions, it enhances mechanical properties while retaining biocompatibility—a critical factor for biomedical device coatings or tissue engineering scaffolds.

The environmental impact assessment conducted by European Chemicals Agency (ECHA) on substances like CAS No. 1-n> underscores low toxicity profiles when handled according to standard laboratory protocols; however, comprehensive life cycle analyses remain ongoing within academic circles to ensure sustainability across all application domains.

To stay updated on developments related to this compound or similar structures within organic synthesis pathways involving thiols/thioethers/hydroxylamines—common motifs found not only here but also widely present throughout bioactive molecule libraries—researchers often refer back directly either through official chemical databases accessible via CAS or open-access platforms such as PubChem where detailed physicochemical data including melting points (>55°C), solubility parameters (moderately soluble in DMSO), etc., are publicly available for academic purposes only without commercial intent implied anywhere within these descriptions provided above.

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